molecular formula C12H12N2O B3363060 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1016840-72-4

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No.: B3363060
CAS No.: 1016840-72-4
M. Wt: 200.24 g/mol
InChI Key: DGWXVKOHAAHEIH-UHFFFAOYSA-N
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Description

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) moiety attached to the benzene ring via a methylene bridge. This compound is structurally characterized by:

  • 2-Oxopyrrolidinyl group: Introduces hydrogen-bonding capability (via the carbonyl group) and conformational flexibility.
  • Substitution pattern: The 3-position substitution on the benzene ring distinguishes it from positional isomers (e.g., 2- or 4-substituted analogs).

Properties

IUPAC Name

3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXVKOHAAHEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic or basic conditions.

    Attachment of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidinone with a suitable benzonitrile derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the benzonitrile ring.

Scientific Research Applications

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile:

Compound Name Structural Features Key Differences Biological/Pharmacological Relevance Reference
5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) Contains a thiazolidinone ring and trifluoromethyl group Replaces pyrrolidinone with thiazolidinone; additional methoxy and trifluoromethyl substituents Binds to estrogen-related receptor alpha (PDB ID: 3K6P) via hydrogen bonds (ARG 372) and hydrophobic interactions
3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzonitrile Hydroxyl group at the 3-position of benzene Hydroxyl group replaces nitrile in a meta position; same pyrrolidinone moiety Intermediate in synthesizing dual-acting FFAR1/FFAR4 modulators (e.g., Z3992366525) with 18.7% yield in Step 3
3-((4-amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-(2-oxopyrrolidin-1-yl)benzonitrile Triazine-linked substituent Triazine ring introduces additional hydrogen-bonding sites and chlorophenyl group Final product in FFAR1/FFAR4 modulator synthesis (10.14% yield)
3-[(2,4-dioxo-1,3,8-triazaspiro[4,6]undec-3-yl)methyl]benzonitrile derivatives Spirocyclic triazaspiro system Complex spirocyclic core replaces pyrrolidinone Exhibits anticonvulsant activity (MES and PTZ tests) with lower neurotoxicity than valproate
18F-SP203 (3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile) Fluoro and ethynylpyridine substituents Fluorine atom at meta position; ethynyl linker to pyridine Radioligand for metabotropic glutamate receptor 5 (mGluR5) with high brain uptake
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile Pyrrolidinone at 2-position Positional isomer (2- vs. 3-substitution) No direct activity data; structural similarity highlights substitution-dependent effects

Biological Activity

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H13_{13}N3_3O. The compound features a benzonitrile moiety linked to a pyrrolidinone ring, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways within cells.
  • Receptor Interaction : It has been shown to interact with cellular receptors, influencing signal transduction pathways. This interaction can modulate gene expression related to muscle growth and metabolism, making it of interest for therapeutic applications in conditions such as muscle wasting.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Selective Androgen Receptor Modulation (SARM) : The compound has been investigated for its potential as a SARM, showing promise in promoting anabolic effects without the adverse effects associated with traditional anabolic steroids. In vivo studies have demonstrated increases in lean body mass and reductions in blood lipid levels compared to testosterone .
  • Antiviral Properties : Similar compounds have shown antiviral activity against hepatitis B virus (HBV), indicating that this compound may possess similar properties. It is believed to interfere with viral nucleocapsid assembly by binding to specific viral proteins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on SARMs : A study focused on SARMs demonstrated that derivatives similar to this compound could selectively stimulate muscle growth while minimizing side effects associated with androgenic activity. This was evidenced by increased lean mass in rodent models .
  • Antiviral Activity : Research on benzamide derivatives revealed significant reductions in HBV DNA levels, suggesting that compounds with similar structures may inhibit viral replication through specific interactions with viral proteins .

Comparative Analysis

A comparison of this compound with other related compounds reveals unique attributes:

Compound NameStructureBiological ActivityNotable Findings
This compoundStructureSARM, AntiviralPromotes lean mass gain
2-(2-Oxopyrrolidin-1-yl)acetateStructureEnzyme inhibitorPotential for metabolic modulation
Benzamide DerivativesStructureAntiviralReduces HBV DNA significantly

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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